REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][C:5]=1[C:13]([F:16])([F:15])[F:14])([O-])=O.[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][C:5]=1[C:13]([F:14])([F:15])[F:16] |f:1.2|
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Name
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|
Quantity
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1.41 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=C(C=C1)C(C)=O)C(F)(F)F
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Name
|
|
Quantity
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324 mg
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Name
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|
Quantity
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24 mL
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Type
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solvent
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Smiles
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CCO
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Name
|
|
Quantity
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9 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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1.69 g
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Type
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catalyst
|
Smiles
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[Fe]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2.5 hours
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Duration
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2.5 h
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Type
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FILTRATION
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Details
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the mixture was filtered through a pad of Celite
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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DISSOLUTION
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Details
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And the residue was dissolved with ethyl acetate (100 ml)
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Type
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WASH
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Details
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washed with water (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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NC1=C(C=C(C=C1)C(C)=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |